REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH2:9][CH2:8]2)(=[O:4])=[O:3]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)(=[O:4])=[O:3] |f:2.3.4|
|
Name
|
|
Quantity
|
0.213 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=C2CCNC2=CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.939 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.151 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |